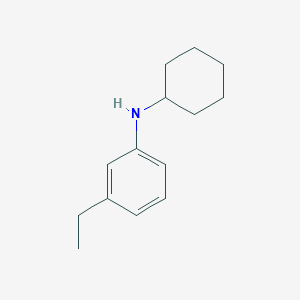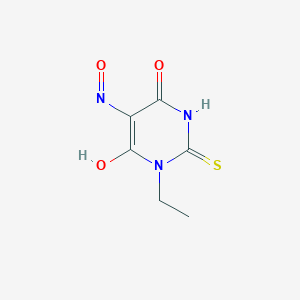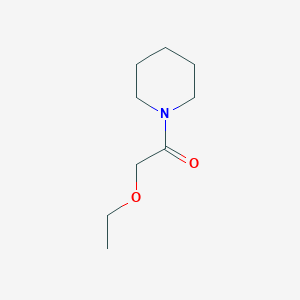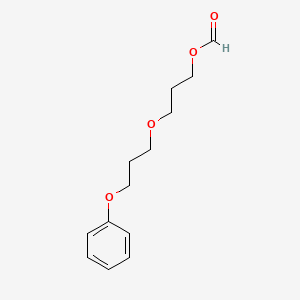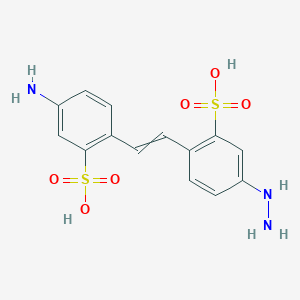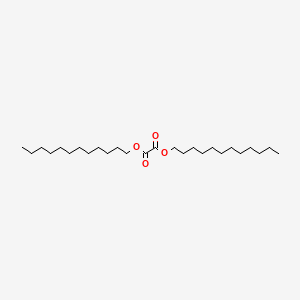
Didodecyl oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl oxalate is an organic compound with the molecular formula C26H50O4 It is an ester derived from oxalic acid and dodecanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Didodecyl oxalate can be synthesized through the esterification reaction between oxalic acid and dodecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the purification of the product through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Didodecyl oxalate undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce oxalic acid and dodecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a catalyst such as sodium methoxide.
Reduction: this compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Major Products Formed:
Hydrolysis: Oxalic acid and dodecanol.
Transesterification: New esters and dodecanol.
Reduction: Dodecanol and other alcohol derivatives.
Applications De Recherche Scientifique
Didodecyl oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Research on this compound includes its potential use in biochemical assays and as a model compound for studying ester hydrolysis.
Industry: this compound is used in the formulation of lubricants, surfactants, and plasticizers due to its chemical stability and hydrophobic properties.
Mécanisme D'action
The mechanism of action of didodecyl oxalate primarily involves its hydrolysis to release oxalic acid and dodecanol. The oxalic acid can then participate in various biochemical pathways, while dodecanol can act as a surfactant or emulsifying agent. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Dioctyl oxalate: Another ester of oxalic acid, but with shorter alkyl chains.
Didecyl oxalate: Similar structure but with decyl groups instead of dodecyl groups.
Dimethyl oxalate: A simpler ester with methyl groups.
Uniqueness: Didodecyl oxalate is unique due to its longer alkyl chains, which impart greater hydrophobicity and chemical stability compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring long-lasting and stable compounds.
Propriétés
Numéro CAS |
5132-19-4 |
|---|---|
Formule moléculaire |
C26H50O4 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
didodecyl oxalate |
InChI |
InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-17-19-21-23-29-25(27)26(28)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clé InChI |
KYBDAUNESKLXAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


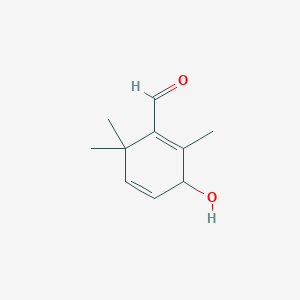
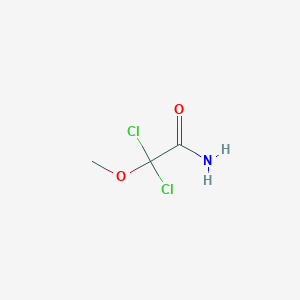
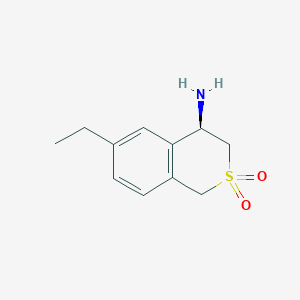
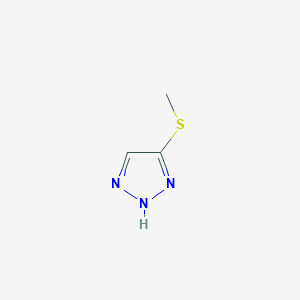
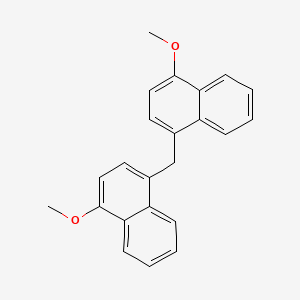
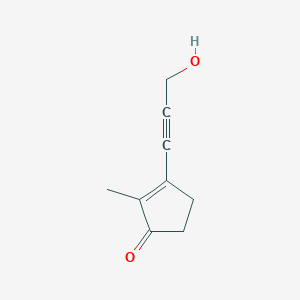
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)
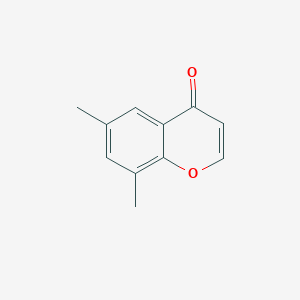
![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
